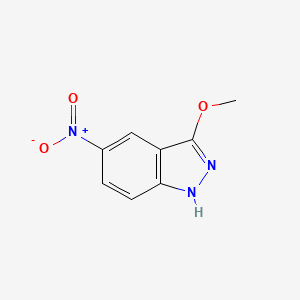

3-メトキシ-5-ニトロ-1H-インダゾール

概要

説明

3-Methoxy-5-nitro-1H-indazole is an organic compound that belongs to the class of indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .

Synthesis Analysis

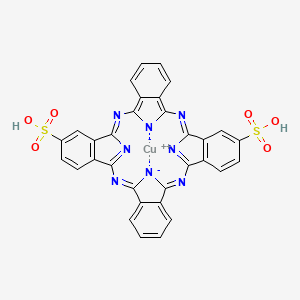

The synthesis of 1H-indazoles has been explored in various ways. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-nitro-1H-indazole can be analyzed using various spectroscopic techniques. For example, NMR, FTIR, Raman, UV-Vis, and MS (GC) spectra can provide valuable information about the structure of the compound .Chemical Reactions Analysis

Indazole-containing compounds have been used in various chemical reactions. For instance, they have been used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .科学的研究の応用

抗がん研究

3-メトキシ-5-ニトロ-1H-インダゾール: は、抗がん剤としての可能性が研究されています。 インダゾール誘導体は、さまざまな悪性腫瘍細胞株の細胞増殖を阻害する可能性を示しています 。特に、特定のインダゾールカルボキサミドは、抗増殖活性を示しており、3-メトキシ-5-ニトロ-1H-インダゾールが、がん研究におけるさらなる調査の候補となる可能性があります。

抗炎症用途

3-メトキシ-5-ニトロ-1H-インダゾールのような誘導体を含むインダゾール化合物は、抗炎症特性で知られています 。これらは、炎症性疾患の治療のための新しい薬剤の開発に使用されており、良好な鎮痛活性を示しています。これは、新しい抗炎症療法の研究において、それらを価値あるものにします。

抗菌活性

インダゾール誘導体の抗菌活性は、いくつかの化合物がさまざまな細菌培養に対して中等度から高い活性を示すことから、調査されてきました 。これは、3-メトキシ-5-ニトロ-1H-インダゾールが、新しい抗菌剤の開発に使用される可能性があることを示唆しています。

薬理学的合成

インダゾール誘導体は、幅広い薬理学的活性を備えた薬物を合成するための医薬品化学において重要です 。インダゾールの構造モチーフは、市販されているいくつかの薬物に存在しており、3-メトキシ-5-ニトロ-1H-インダゾールは、新しい薬理学的に活性な化合物の合成における重要な中間体として役立つ可能性があります。

材料科学

材料科学では、インダゾール誘導体は、複雑な分子の合成における化学的特性のために使用されます 。3-メトキシ-5-ニトロ-1H-インダゾールは、特定の所望の特性を持つ新しい材料の開発に関与する可能性があります。

環境用途

3-メトキシ-5-ニトロ-1H-インダゾールの環境用途に関する直接的な参照は容易に入手できませんが、インダゾール誘導体のより広範なクラスは、環境科学に関連する研究に関与してきました 。これらの化合物は、環境モニタリングおよび修復の取り組みにおける潜在的な用途について調査される可能性があります。

将来の方向性

作用機序

Target of Action

Indazole-containing compounds have been found to have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for 3-Methoxy-5-nitro-1H-indazole.

Biochemical Pathways

Indazole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Indazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-Methoxy-5-nitro-1H-indazole may have similar effects.

生化学分析

Biochemical Properties

3-Methoxy-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including 3-Methoxy-5-nitro-1H-indazole, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions. Additionally, 3-Methoxy-5-nitro-1H-indazole may interact with other biomolecules, such as DNA and RNA, affecting gene expression and protein synthesis.

Cellular Effects

The effects of 3-Methoxy-5-nitro-1H-indazole on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cells by causing cell cycle arrest in the G0–G1 phase . This suggests that 3-Methoxy-5-nitro-1H-indazole may have similar effects, potentially inhibiting the growth of neoplastic cells and affecting cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Methoxy-5-nitro-1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, 3-Methoxy-5-nitro-1H-indazole may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-5-nitro-1H-indazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, but their stability may vary depending on environmental conditions . Long-term exposure to 3-Methoxy-5-nitro-1H-indazole in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-Methoxy-5-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, 3-Methoxy-5-nitro-1H-indazole may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-Methoxy-5-nitro-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce metabolites with distinct biological activities.

Transport and Distribution

The transport and distribution of 3-Methoxy-5-nitro-1H-indazole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, 3-Methoxy-5-nitro-1H-indazole may accumulate in certain tissues or cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 3-Methoxy-5-nitro-1H-indazole can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular distribution of 3-Methoxy-5-nitro-1H-indazole is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-methoxy-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-6-4-5(11(12)13)2-3-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCOORWHKSNLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

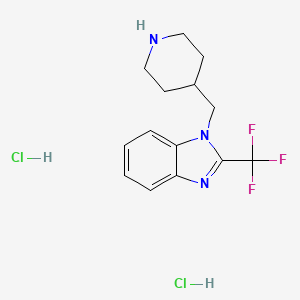

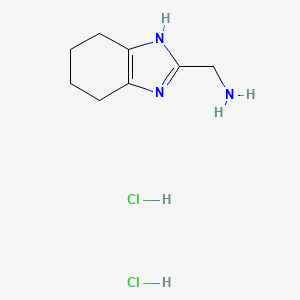

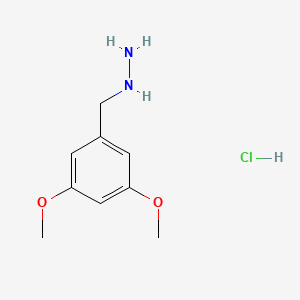

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

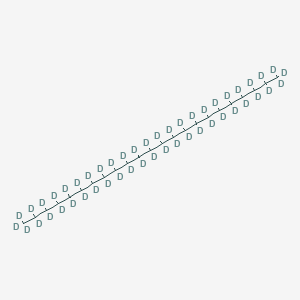

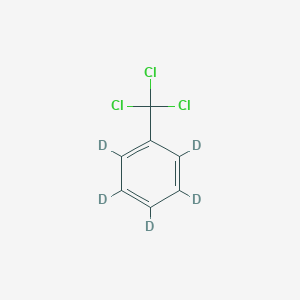

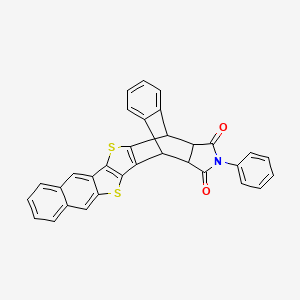

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)

![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)